2-(3-Bromophenyl)-1-cyclopropylethan-1-amine
Description
2-(3-Bromophenyl)-1-cyclopropylethan-1-amine is a brominated arylalkylamine featuring a cyclopropane ring directly bonded to an ethanamine backbone. This compound is of interest in medicinal and materials chemistry due to the pharmacophore-like combination of an aromatic bromine and a strained cyclopropane system.
Properties
Molecular Formula |
C11H14BrN |
|---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
2-(3-bromophenyl)-1-cyclopropylethanamine |
InChI |
InChI=1S/C11H14BrN/c12-10-3-1-2-8(6-10)7-11(13)9-4-5-9/h1-3,6,9,11H,4-5,7,13H2 |
InChI Key |
CXUDBCNTWJBPIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CC2=CC(=CC=C2)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Bromo-1-cyclopropylbenzene Intermediate
The key precursor for the target compound is often 3-bromo-1-cyclopropylbenzene. This intermediate can be prepared by:
Copper-mediated cyclopropanation of 3-bromostyrene :
A reaction mixture containing iodine, diiodomethane, and copper in toluene is refluxed for extended periods (e.g., 140 hours) to convert 3-bromostyrene into 3-bromo-1-cyclopropylbenzene with yields around 10% (low yield but scalable).Purification and removal of side-products :
The crude mixture often contains 1-bromo-3-vinyl-benzene impurities, which are removed by oxidation with potassium permanganate in THF at 0°C followed by workup and flash chromatography to isolate pure 3-bromo-1-cyclopropylbenzene with yields up to 81%.
Lithiation and Carboxylation
Lithiation of 3-bromo-1-cyclopropylbenzene :
Treatment of the bromocyclopropylbenzene with n-butyllithium at low temperatures (-78°C) generates the corresponding aryllithium intermediate. This step is critical for subsequent functionalization.Carboxylation with solid CO₂ :
The aryllithium intermediate is reacted with dry ice (solid CO₂) to introduce a carboxyl group, yielding 3-cyclopropylbenzoic acid after acidic workup. This intermediate can be further transformed into amines.
Formation of 2-(3-Bromophenyl)-1-cyclopropylethan-1-amine
Nucleophilic substitution and amination :
The key amine functionality is introduced through nucleophilic substitution or reductive amination strategies. For example, the aryllithium intermediate can be reacted with suitable electrophiles or protected amine derivatives to build the ethanamine side chain.Use of organolithium reagents with amine precursors :
In one approach, n-butyllithium is added to 3-bromo-1-cyclopropylbenzene, followed by reaction with oxathiazolidine derivatives or other nitrogen sources, then hydrolyzed and purified to yield the desired amine compound with moderate yields (~58%).
Summary Data Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclopropanation of 3-bromostyrene | Iodine, diiodomethane, copper, toluene, reflux (140 h) | ~10 | Low yield, requires long reflux |
| 2 | Oxidative purification | Potassium permanganate in THF, 0°C to RT | 81 | Removes vinyl-benzene impurities |
| 3 | Lithiation | n-Butyllithium, -78°C | - | Generates aryllithium intermediate |
| 4 | Carboxylation | Solid CO₂ (dry ice), acidic workup | 43 | Produces 3-cyclopropylbenzoic acid |
| 5 | Amination via nucleophilic substitution | n-Butyllithium, oxathiazolidine derivative, acidic hydrolysis | 58 | Introduces ethanamine side chain |
| 6 | Pd-catalyzed C–N cross-coupling | Pd catalyst, phosphine ligand, K₂CO₃/NaOtBu base | 75–94 | Adaptable method for aryl amine synthesis |
Detailed Research Findings and Notes
The cyclopropanation step is critical and can be challenging due to low yields and long reaction times. Optimization of catalyst and reaction conditions may improve efficiency.
The lithiation and carboxylation sequence allows introduction of functional groups at the ortho or meta positions of the aromatic ring, enabling further transformations toward the amine target.
Nucleophilic amination strategies using organolithium intermediates and protected amine derivatives provide a direct route to the ethanamine side chain, with moderate yields and good selectivity.
Pd-catalyzed cross-coupling reactions offer a versatile and high-yielding alternative for C–N bond formation, especially useful when direct lithiation is problematic or for late-stage functionalization.
The choice of base and ligand in Pd-catalyzed amination significantly influences yield and selectivity; trialkylphosphine ligands and strong bases like sodium tert-butoxide are common.
No direct literature or patent data specifically for this compound were found, but the synthetic routes resemble those for similar cyclopropyl-substituted aryl amines.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-1-cyclopropylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of 2-(phenyl)-1-cyclopropylethan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(3-Bromophenyl)-1-cyclopropylethan-1-amine exhibit promising anticancer properties. For instance, derivatives of phenylahistin, which share structural similarities, have shown potent cytotoxic activity against human lung cancer cell lines (NCI-H460) at nanomolar concentrations. These compounds were able to inhibit microtubule polymerization, leading to apoptosis in cancer cells .
Neuraminidase Inhibition
The compound may also play a role in antiviral therapies. Analogues of oseltamivir, which are structurally related to this compound, have been developed as potent neuraminidase inhibitors. These compounds are critical in the treatment of influenza viruses, showcasing the potential for similar derivatives to contribute to antiviral drug design .
Organic Synthesis Applications
C–N Cross-Coupling Reactions
this compound can serve as a key intermediate in palladium-catalyzed C–N cross-coupling reactions. This methodology is essential for synthesizing anilines and their derivatives, which are widely used in pharmaceuticals. The ability to form C–N bonds efficiently allows for the development of complex organic molecules with potential therapeutic applications .
Synthesis of Novel Compounds
The compound has been utilized in the synthesis of novel phenyl derivatives. For example, its application in developing new microtubule inhibitors has been explored through various synthetic pathways that leverage its unique cyclopropyl and bromophenyl functionalities .
Case Study 1: Anticancer Compound Development
A study focused on synthesizing derivatives based on this compound revealed that modifications to the cyclopropyl group enhanced cytotoxicity against various cancer cell lines. The derivatives were tested using MTT assays and showed selective toxicity towards cancer cells while sparing normal cells .
Case Study 2: Neuraminidase Inhibitors
Research into neuraminidase inhibitors has demonstrated that compounds derived from this compound can effectively block viral replication. These studies involved synthesizing several analogues and testing their efficacy against influenza strains, indicating a significant potential for therapeutic use .
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-1-cyclopropylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the cyclopropyl group can influence the compound’s overall conformation and reactivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural and Functional Group Variations
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide
- Structure : Cyclopropene ring fused with a 3-bromophenyl group and a diethylcarboxamide substituent.
- Key Differences: The cyclopropene ring (unsaturated) contrasts with the saturated cyclopropane in the target compound.
- Synthesis : Prepared via coupling of 1-(3-bromophenyl)cycloprop-2-ene-1-carboxylic acid with diethylamine (77% yield, mp 102.2–102.5 °C) .
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine
- Structure : Cyclopropylamine with 3,4-difluorophenyl substituents and defined stereochemistry.
- Key Differences :
- Fluorine substituents (electron-withdrawing) vs. bromine (electron-withdrawing but polarizable).
- Stereospecific arrangement may enhance chiral recognition in biological systems.
- Relevance : Highlights the impact of halogen type and stereochemistry on physicochemical properties .
2-(3-Bromophenyl)-2-methylpropan-1-amine
- Structure : Branched propane backbone with a methyl group and 3-bromophenyl substituent.
- Key Differences: Linear ethanamine vs. branched propane chain.
- Data : Molecular formula C10H14BrN (identical to target compound), SMILES:
CC(C)(CN)C1=CC(=CC=C1)Br.
Physicochemical Properties
Hydrogen Bonding and Crystal Packing
- Comparison: Carboxamide analogs (e.g., ) utilize C=O⋯H–N bonds, fostering layered or helical crystal structures . Branched amines (e.g., ) lack strong H-bond donors, resulting in van der Waals-dominated packing.
Computational and Analytical Insights
Biological Activity
2-(3-Bromophenyl)-1-cyclopropylethan-1-amine, a compound of significant interest in medicinal chemistry, has been studied for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to an ethylamine backbone, with a bromophenyl substituent. Its structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antidepressant Effects : Similar to other amines, this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Neuraminidase Inhibition : Preliminary studies suggest potential activity against neuraminidase enzymes, which are critical in viral infections, particularly influenza .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, modulating their activity. For instance, it could act as a selective serotonin reuptake inhibitor (SSRI) or influence adrenergic receptors.
- Enzyme Inhibition : Its potential as a neuraminidase inhibitor suggests that it may bind to the active site of the enzyme, preventing substrate access and subsequent viral replication .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy and safety profile of this compound. Key findings include:
- Substituent Effects : The presence of the bromine atom on the phenyl ring enhances binding affinity due to increased electron-withdrawing effects, which can stabilize interactions with target enzymes .
- Cyclopropyl Group Influence : The cyclopropyl moiety contributes to conformational rigidity, potentially improving receptor binding compared to more flexible analogs.
Case Studies and Experimental Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
